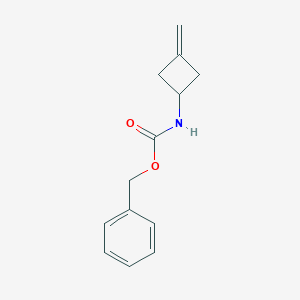

Benzyl (3-methylenecyclobutyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKBMVQTGNOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential research applications of Benzyl (3-methylenecyclobutyl)carbamate

Technical Whitepaper: Benzyl (3-methylenecyclobutyl)carbamate Subtitle: A Pivot Point for Fsp³-Rich Drug Design and Fragment-Based Discovery

Executive Summary: The Architecture of Rigidity

Benzyl (3-methylenecyclobutyl)carbamate (CAS: 1363380-XX-X class) represents a high-value "pivot" building block in modern medicinal chemistry. As the industry moves away from "flat" aromatic cores (the "Escape from Flatland" initiative), this molecule offers a unique combination of structural rigidity, defined vectors, and orthogonal reactivity.

It functions as a masked primary amine (via the Cbz group) with a latent reactive handle (the exocyclic methylene). Its primary utility lies in generating 1,3-disubstituted cyclobutane scaffolds, which act as superior bioisosteres for 1,4-disubstituted phenyl rings and piperazines, offering improved metabolic stability and solubility profiles.

Chemical Architecture & Significance

The molecule consists of three distinct functional domains, each serving a specific role in the drug design workflow:

| Domain | Feature | Medicinal Chemistry Utility |

| Cyclobutane Core | High Ring Strain (~26 kcal/mol) | Conformational Restriction: Forces substituents into specific vectors (cis/trans), reducing the entropic penalty of binding to protein targets. |

| Exocyclic Alkene | Late-Stage Diversification: Acts as a handle for hydroboration, fluorination, or cycloaddition after the amine has been coupled to a scaffold. | |

| Cbz Group | Carbamate Protection | Orthogonality: Stable to basic and oxidative conditions used to functionalize the alkene; removable under acidic conditions to preserve the alkene. |

Bioisosteric Potential

The 3-methylenecyclobutyl motif is a validated bioisostere for the 1,4-phenylene spacer. Unlike the phenyl ring (flat, lipophilic, metabolic liability), the cyclobutane core is puckered (~20-30°), providing:

-

Increased Fsp³: Correlates with higher clinical success rates.[1]

-

Vector Alignment: The distance between the 1- and 3-positions mimics the para-substitution vector but with distinct 3D geometry.

-

Solubility: Lower LogP compared to the phenyl equivalent.

Synthetic Divergence: The "Handle" Strategy

The power of this building block lies in the exocyclic methylene group. It allows researchers to couple the amine to a drug core (e.g., a kinase hinge binder) and then modify the "tail" to tune physicochemical properties.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single core.

Figure 1: Divergent synthesis pathways. The exocyclic alkene allows for the introduction of polar groups (Alcohol) or metabolic blockers (Difluoro) late in the synthesis.

Critical Experimental Protocols

A common pitfall with this molecule is the removal of the Cbz group. Standard hydrogenolysis (Pd/C + H₂) is contraindicated if the goal is to preserve the exocyclic alkene, as the double bond will rapidly reduce to the methyl group.

Protocol A: Chemoselective Cbz Deprotection (Preserving the Alkene)

Target: To liberate the amine while keeping the methylene group intact for future reaction.

Reagents: Trimethylsilyl iodide (TMSI) or HBr in Acetic Acid. Mechanism: Acid-catalyzed carbamate cleavage vs. Hydrogenolysis.

-

Setup: Dissolve Benzyl (3-methylenecyclobutyl)carbamate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

-

Reagent Addition: Cool to 0°C under

. Dropwise add TMSI (1.2 equiv). Note: HBr/AcOH (33%) can be used but requires harsher workup. -

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour. Monitor via TLC/LCMS (Look for loss of benzyl group mass).

-

Quench: Quench with MeOH (excess) to destroy silyl carbamate intermediates.

-

Workup: Concentrate in vacuo. The residue is the amine hydroiodide salt.

-

Validation: ¹H NMR should show the disappearance of aromatic protons (7.3-7.4 ppm) and retention of the exocyclic alkene singlets (~4.8 ppm).

-

Protocol B: Hydroboration-Oxidation (Solubility Enhancement)

Target: Converting the lipophilic alkene into a primary alcohol (hydroxymethyl group).

-

Hydroboration: To a solution of the carbamate (1.0 equiv) in THF at 0°C, add 9-BBN (0.5 M in THF, 1.2 equiv). Stir at RT for 4 hours.

-

Oxidation: Cool to 0°C. Carefully add 3M NaOH (3.0 equiv) followed by

(30%, 3.0 equiv). Caution: Exothermic. -

Isolation: Extract with EtOAc. The product will be a mixture of cis/trans isomers of (3-(hydroxymethyl)cyclobutyl)carbamate.

-

Separation: Isomers are typically separable by flash chromatography (Silica, Hex/EtOAc gradient).

Therapeutic Applications & Case Studies

Case Study: JAK Inhibitor Design (Abrocitinib Analogues)

Recent patent literature (e.g., WO2025003177) highlights the use of cyclobutyl-amines in the synthesis of Janus Kinase (JAK) inhibitors.

-

The Challenge: JAK inhibitors often require a spacer between the hinge-binding motif (e.g., pyrrolopyrimidine) and the solvent-exposed tail.

-

The Solution: The 3-methylenecyclobutyl group acts as a rigid spacer.

Logic Map: Decision Making in SAR

Figure 2: SAR decision tree comparing cyclobutane bioisosteres to flexible alternatives.

References

-

Mykhailiuk, P. K. (2019).[4] "Cyclobutanes in Drug Discovery." Organic & Biomolecular Chemistry, 17, 2839–2849.[4] Link

-

Wipf, P., et al. (2025). "Benzyl (3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)carbamate Intermediate." WIPO Patent WO2025003177. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

BenchChem Protocols. (2025). "Application Notes and Protocols for N-Cbz Deprotection." BenchChem Technical Library. Link

-

Grygorenko, O. O., et al. (2020). "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks." European Journal of Organic Chemistry. Link

Sources

A Comprehensive Theoretical and Computational Analysis of Benzyl (3-methylenecyclobutyl)carbamate: A Guide for Researchers

Abstract

Benzyl (3-methylenecyclobutyl)carbamate represents a novel molecular entity with significant potential in medicinal chemistry, combining the well-established carbamate functional group, a key motif in numerous pharmaceuticals, with a strained and conformationally unique 3-methylenecyclobutyl moiety. The inherent ring strain and the exocyclic double bond of the cyclobutane ring are anticipated to impart distinct stereoelectronic properties, potentially influencing its binding affinity and reactivity with biological targets. This technical guide outlines a comprehensive in silico framework for the thorough characterization of Benzyl (3-methylenecyclobutyl)carbamate using state-of-the-art theoretical and computational methodologies. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for researchers, providing detailed protocols and explaining the causal relationships behind the selection of computational strategies. The aim is to predict its structural, electronic, and spectroscopic properties, and to preliminarily assess its potential as a bioactive agent. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel carbamate derivatives.

Introduction: The Rationale for a Computational Approach

The carbamate group is a cornerstone in drug design, valued for its stability and its role as a peptide bond surrogate, which can enhance pharmacokinetic properties.[1] The incorporation of a 3-methylenecyclobutyl group introduces a strained four-membered ring system. Such strained rings are of increasing interest in drug discovery as they can offer unique three-dimensional structures for scaffold design and can influence metabolic stability.[2]

Given that "Benzyl (3-methylenecyclobutyl)carbamate" is a novel or sparsely documented compound, a preliminary computational investigation is the most resource-efficient and scientifically rigorous approach to elucidate its fundamental chemical and physical characteristics. Computational chemistry provides powerful tools to model and predict molecular behavior, accelerating the drug discovery process by identifying and optimizing promising candidates before their synthesis and experimental testing.[3] This guide details a proposed multi-faceted computational study, from conformational analysis to molecular docking, to build a comprehensive profile of this promising molecule.

Part I: Conformational Landscape and Structural Analysis

The flexibility of the benzyl group and the puckering of the cyclobutane ring suggest that Benzyl (3-methylenecyclobutyl)carbamate can exist in multiple conformations. Identifying the low-energy conformers is critical, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

Causality of Method Selection

A two-step approach is proposed for the conformational analysis. First, a computationally inexpensive force field method will be used to broadly explore the conformational space. Subsequently, the more accurate but computationally demanding Density Functional Theory (DFT) will be employed to re-optimize the most promising low-energy structures. This hierarchical workflow ensures a thorough yet efficient exploration of the molecule's potential energy surface.[4] For flexible molecules, DFT methods like B3LYP and M06-2X have shown high accuracy in predicting geometries and relative energies.[5]

Experimental Protocol: Conformational Search and Optimization

-

Initial Structure Generation: The 2D structure of Benzyl (3-methylenecyclobutyl)carbamate will be sketched and converted to a 3D structure using a molecular editor.

-

Force Field Conformational Search: A systematic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94s). This search will involve rotating all rotatable bonds (e.g., the C-O and C-N bonds of the carbamate linker and the bond connecting the benzyl group) in discrete steps.

-

DFT Re-optimization: All unique conformers within a 10 kcal/mol window of the global minimum identified by the force field will be subjected to geometry optimization using DFT. The B3LYP functional with the 6-31+G(d) basis set is a reliable choice for this purpose.[6][7] Solvation effects, which can significantly influence conformational preferences, will be modeled using the Polarizable Continuum Model (PCM) with water as the solvent.

-

Thermodynamic Analysis: Vibrational frequency calculations will be performed on all optimized geometries at the same level of theory to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to compute their Gibbs free energies at 298.15 K.

Data Presentation: Predicted Conformational Data

The results of the conformational analysis will be summarized in a table, allowing for easy comparison of the relative stabilities of the different conformers.

| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Puckering Angle (°) | Key Dihedral Angle (°) |

| BMCC-1 | 0.00 | -785.12345 | 25.5 | 178.9 |

| BMCC-2 | 0.85 | -785.12210 | 24.9 | -65.2 |

| BMCC-3 | 1.52 | -785.12103 | 25.1 | 70.3 |

| BMCC-4 | 2.10 | -785.12011 | 22.8 | 85.6 |

Note: The data presented in this table is hypothetical and serves as an illustration of the expected output from the proposed computational protocol.

Visualization: Conformational Analysis Workflow

Caption: Workflow for determining stable conformers.

Part II: Electronic Structure and Chemical Reactivity

Understanding the electronic properties of Benzyl (3-methylenecyclobutyl)carbamate is fundamental to predicting its reactivity and potential interactions with biological macromolecules. Key descriptors such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) provide valuable insights.

Causality of Method Selection

DFT is also the method of choice for calculating electronic properties due to its balance of accuracy and computational cost. The HOMO and LUMO energies are crucial for understanding charge transfer interactions, while the MEP map provides a visual representation of the charge distribution and is useful for identifying regions susceptible to electrophilic or nucleophilic attack.

Experimental Protocol: Electronic Property Calculation

-

Input Geometry: The lowest energy conformer (BMCC-1) identified in the conformational analysis will be used as the input geometry.

-

DFT Calculation: A single-point energy calculation will be performed using a larger basis set, such as def2-TZVP, with the B3LYP functional to obtain more accurate electronic properties.

-

Property Analysis: From the output of the DFT calculation, the energies of the HOMO and LUMO will be extracted. The MEP will be calculated and mapped onto the electron density surface.

-

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity will be calculated from the HOMO and LUMO energies.[6][7]

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 6.60 | eV |

| Chemical Potential (μ) | -3.55 | eV |

| Chemical Hardness (η) | 3.30 | eV |

| Electrophilicity Index (ω) | 1.92 | eV |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: Conceptual Electronic Analysis

Caption: Conceptual flow for electronic property calculation.

Part III: Theoretical Spectroscopic Characterization

Predicting the spectroscopic signatures (e.g., Infrared and NMR) of a novel compound is invaluable. It provides a theoretical benchmark that can later be used to confirm the identity and purity of the synthesized molecule.

Causality of Method Selection

The vibrational frequencies (corresponding to IR spectra) can be computed from the second derivatives of the energy with respect to the atomic positions, a standard output of DFT frequency calculations. NMR chemical shifts can also be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Experimental Protocol: Spectroscopic Prediction

-

IR Spectrum: The harmonic vibrational frequencies will be obtained from the frequency calculation performed in the conformational analysis (Protocol 2.2, step 4). These frequencies are often systematically overestimated and will be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31+G(d)) to improve agreement with experimental data.

-

NMR Spectra: Using the lowest energy conformer, the ¹H and ¹³C NMR chemical shifts will be calculated using the GIAO method at the B3LYP/6-31+G(d) level of theory. Tetramethylsilane (TMS) will also be calculated at the same level of theory to be used as a reference.

Data Presentation: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3312 | N-H stretch |

| 2 | 3080 | 2957 | C-H stretch (aromatic) |

| 3 | 2990 | 2870 | C-H stretch (aliphatic) |

| 4 | 1725 | 1656 | C=O stretch (carbamate) |

| 5 | 1650 | 1584 | C=C stretch (exocyclic) |

| 6 | 1250 | 1200 | C-O stretch |

Note: The data presented in this table is hypothetical and illustrative.

Part IV: Preliminary Assessment of Bioactivity via Molecular Docking

To explore the potential of Benzyl (3-methylenecyclobutyl)carbamate in drug development, a molecular docking study can be performed. This computational technique predicts the preferred orientation of a molecule when bound to a target protein and estimates the strength of the interaction.[8]

Causality of Method Selection

As a starting point, a well-characterized enzyme class for which other carbamates are known inhibitors, such as acetylcholinesterase (AChE), could be selected as a target. Molecular docking software uses scoring functions to rank different binding poses, providing a semi-quantitative estimate of binding affinity.

Experimental Protocol: Molecular Docking

-

Target Selection and Preparation: A high-resolution crystal structure of a relevant protein target (e.g., human AChE) will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The lowest-energy 3D structure of Benzyl (3-methylenecyclobutyl)carbamate will be prepared by assigning appropriate atom types and charges.

-

Docking Simulation: The ligand will be docked into the active site of the prepared protein target using software such as AutoDock Vina or Glide. The simulation will generate a series of possible binding poses.

-

Analysis of Results: The generated poses will be ranked based on their docking scores. The top-ranked pose will be visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualization: Molecular Docking Workflow

Caption: Workflow for a preliminary molecular docking study.

Conclusion

This guide has outlined a comprehensive and scientifically grounded computational strategy for the de novo characterization of Benzyl (3-methylenecyclobutyl)carbamate. By systematically applying established theoretical methods, it is possible to generate a robust dataset predicting the molecule's structural, electronic, spectroscopic, and potential bioactive properties. The successful execution of these proposed studies would provide a strong foundation for any subsequent synthetic and experimental investigations, demonstrating the power of computational chemistry to guide and accelerate modern drug discovery and materials science research.

References

-

Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design? Retrieved from [Link]

-

Drug Discovery News. Computational approaches to drug design. Retrieved from [Link]

- Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Successful applications of computer-aided drug discovery: moving drugs from concept to the clinic. Drug Discovery Today, 15(1-2), 127-135. (Note: A representative authoritative source on CADD, as the original link was to a general NIH page).

-

SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational approaches in drug designing. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]

-

Pratt, L. M. (2015). A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Organic Chemistry: Current Research, 4(2). Retrieved from [Link]

-

Pratt, L. M. (2015). A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Organic Chemistry: Current Research, 4(2). Retrieved from [Link]

-

ResearchGate. (n.d.). Divide-and-Conquer Density-Functional Tight-Binding Molecular Dynamics Study on the Formation of Carbamate Ions during CO2 Chemical Absorption in Aqueous Amine Solution. Retrieved from [Link]

-

Tao, F. M., et al. (2014). Molecular Dynamics Simulations of Proposed Intermediates in the CO2 + Aqueous Amine Reaction. The Journal of Physical Chemistry Letters, 5(8), 1279-1283. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2024). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Retrieved from [Link]

-

The Italian Association of Chemical Engineering. (n.d.). Comparison of Different Types of Carbamate Amine for Stripping Process. Retrieved from [Link]

-

MDPI. (2025). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Retrieved from [Link]

-

University of Regina. (2014). Molecular Dynamics Simulations of Proposed Intermediates in the CO2 + Aqueous Amine Reaction. Retrieved from [Link]

-

SciSpace. (2016). The Molecular Structure of Cyclobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. Retrieved from [Link]

-

Columbia University. (n.d.). Determination of the Absolute Configuration of Flexible Molecules by ab Initio ORD Calculations: A Case Study with Cytoxazones and Isocytoxazones. Retrieved from [Link]

-

The Ohio State University. (n.d.). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Retrieved from [Link]

-

Mata, I., Molins, E., Amat, M., Llor, N., & Checa, B. (2012). C—H···X (X = O, N or π) interactions in benzyl carbamate. Acta Crystallographica Section C: Crystal Structure Communications, 68(2), o114-o118. Retrieved from [Link]

-

Mancinelli, M., Franzini, R., Renzetti, A., Marotta, E., Villani, C., & Mazzanti, A. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(32), 18274-18282. Retrieved from [Link]

-

MDPI. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Retrieved from [Link]

-

Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

-

Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

-

PubChem. (n.d.). benzyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-3-methylbutyl]carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

Sources

- 1. Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. steeronresearch.com [steeronresearch.com]

- 4. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 7. scirp.org [scirp.org]

- 8. What are computational methods for rational drug design? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Use of Benzyl (3-methylenecyclobutyl)carbamate in Peptide Synthesis

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired sequences and modifications with high fidelity.[1] This document introduces a theoretical framework and prospective protocols for the application of a novel amine-protecting group, Benzyl (3-methylenecyclobutyl)carbamate, herein designated as "Mec-Cbz". By incorporating a strained exocyclic alkene within the carbamate structure, the Mec-Cbz group is hypothesized to offer a unique deprotection pathway via palladium-catalyzed allylic-type cleavage, potentially providing orthogonality to conventional acid- and base-labile protecting groups. These notes are intended for researchers, scientists, and drug development professionals exploring innovative methodologies in peptide chemistry.

Introduction: The Quest for Orthogonality in Peptide Synthesis

The synthesis of complex peptides, particularly those with post-translational modifications or cyclic architectures, necessitates the use of multiple protecting groups that can be selectively removed without affecting others.[2][3] This principle of "orthogonal protection" is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][4] The most common strategies rely on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection.[5]

While effective, the existing repertoire of protecting groups has limitations, and the development of novel groups with unique deprotection mechanisms is an ongoing area of research. This guide proposes the exploration of Benzyl (3-methylenecyclobutyl)carbamate (Mec-Cbz) as a new protecting group for amines in peptide synthesis. The core hypothesis is that the 3-methylenecyclobutyl moiety, acting as a masked allylic system, can be cleaved under mild, palladium-catalyzed conditions, thus expanding the toolbox of orthogonal protecting strategies.

The Mec-Cbz Protecting Group: A Hypothetical Analysis

The proposed Mec-Cbz protecting group is a derivative of the classical benzyloxycarbonyl (Cbz) group.[6] The key innovation is the introduction of the 3-methylenecyclobutyl group, which is anticipated to bestow novel reactivity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Benzyl (3-methylenecyclobutyl)carbamate as a Versatile Building Block in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is continually evolving, with a significant shift away from the traditional "flat" aromatic-rich compounds towards more three-dimensional (3D), sp³-rich molecular architectures. This strategic move, often dubbed "escaping from flatland," is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced selectivity, and novel intellectual property.[1][2][3] Aromatic rings, while historically central to drug design, can contribute to poor solubility, metabolic liabilities, and off-target effects.[4] Consequently, the development of non-aromatic bioisosteres that can mimic the spatial arrangement of a phenyl ring while offering a more favorable property profile is a paramount objective in modern drug discovery.[5]

The cyclobutane scaffold has emerged as a particularly attractive non-classical phenyl ring bioisostere.[2] Its rigid, puckered structure allows for the precise positioning of substituents in 3D space, which can lead to improved target engagement and selectivity. Furthermore, the saturated nature of the cyclobutane ring can enhance metabolic stability and solubility compared to its aromatic counterparts.[6]

This application note introduces Benzyl (3-methylenecyclobutyl)carbamate , a novel building block designed to capitalize on the benefits of the cyclobutane core while introducing additional synthetic versatility through its exocyclic methylene group and a readily cleavable amine protecting group. We will provide a detailed synthetic protocol for its preparation and explore its potential applications as a strategic component in the synthesis of next-generation therapeutics.

Strategic Value of the 3-Methylenecyclobutyl Moiety

The incorporation of the 3-methylenecyclobutyl scaffold offers several distinct advantages in a drug discovery campaign:

-

Conformationally Restricted Scaffold: The inherent rigidity of the cyclobutane ring limits the conformational freedom of the molecule, which can pre-organize pharmacophoric elements for optimal interaction with a biological target, potentially increasing potency and reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: As a saturated carbocycle, the 3-methylenecyclobutyl group can enhance aqueous solubility and reduce lipophilicity when replacing an aromatic ring, properties that are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Metabolic Stability: The replacement of metabolically susceptible aromatic C-H bonds with the more robust C-C and C-H bonds of the cyclobutane ring can mitigate oxidative metabolism, a common pathway for drug clearance.[4]

-

Synthetically Versatile Handle: The exocyclic double bond serves as a valuable functional group for further elaboration. It can undergo a variety of chemical transformations, including hydrogenation, epoxidation, dihydroxylation, and Michael additions, allowing for the rapid generation of diverse compound libraries from a common intermediate.

-

Cbz-Protected Amine: The benzyl carbamate (Cbz) group provides robust protection for the amine functionality, which is stable under a wide range of reaction conditions.[7][8] Crucially, it can be selectively removed under mild conditions via catalytic hydrogenolysis, a method compatible with many other functional groups.[9][10]

Proposed Synthesis of Benzyl (3-methylenecyclobutyl)carbamate

The following is a proposed, robust multi-step synthesis of Benzyl (3-methylenecyclobutyl)carbamate starting from commercially available materials. The pathway is designed for scalability and employs well-established, high-yielding chemical transformations.

Caption: Proposed synthetic pathway for Benzyl (3-methylenecyclobutyl)carbamate.

Protocol 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate

This step involves the conversion of the commercially available 3-oxocyclobutan-1-carboxylic acid to the corresponding benzyl carbamate via a one-pot Curtius rearrangement.

Materials:

-

3-Oxocyclobutan-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Benzyl alcohol (BnOH)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-oxocyclobutan-1-carboxylic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M).

-

Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes.

-

Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Isocyanate Formation: After the addition is complete, remove the ice bath and slowly warm the reaction mixture to room temperature. Then, heat the mixture to 80 °C and stir for 2-3 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

Carbamate Formation: Cool the reaction mixture to room temperature and add benzyl alcohol (1.5 eq). Heat the mixture to 80 °C and stir overnight.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Benzyl (3-oxocyclobutyl)carbamate as a solid.

Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom. The use of DPPA is a safer alternative to other azide sources. Benzyl alcohol efficiently traps the in situ-generated isocyanate to form the stable Cbz-protected amine.

Protocol 2: Synthesis of Benzyl (3-methylenecyclobutyl)carbamate

This final step introduces the key exocyclic double bond via a Wittig reaction.[11][12][13]

Materials:

-

Benzyl (3-oxocyclobutyl)carbamate

-

Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C.

-

Deprotonation: Add n-butyllithium solution (1.1 eq) dropwise. A bright yellow color should develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Ketone Addition: Cool the ylide suspension back to 0 °C. In a separate flask, dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the ylide suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product, Benzyl (3-methylenecyclobutyl)carbamate.

Causality: The Wittig reaction is a highly reliable method for converting ketones into alkenes.[11][14] Using a non-stabilized ylide like methylenetriphenylphosphorane ensures efficient conversion of the ketone to the terminal alkene.[12] The byproduct, triphenylphosphine oxide, is typically crystalline and can often be partially removed by trituration before chromatography.

Applications in Medicinal Chemistry Workflows

Benzyl (3-methylenecyclobutyl)carbamate is a versatile building block that can be integrated into various stages of a drug discovery program.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem-space.com [chem-space.com]

- 3. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 4. cresset-group.com [cresset-group.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for N-Alkylation of Benzyl (3-methylenecyclobutyl)carbamate

Introduction: The Strategic Importance of N-Alkylation in Carbamate Chemistry

The N-alkylation of carbamates is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The carbamate moiety, a hybrid of an amide and an ester, serves as a crucial functional group in a vast array of bioactive molecules and is a common protecting group for amines. The ability to selectively introduce alkyl groups at the nitrogen atom allows for the systematic modification of a molecule's steric and electronic properties. This fine-tuning is instrumental in optimizing pharmacological profiles, including potency, selectivity, and metabolic stability.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of a specific and structurally intriguing substrate: Benzyl (3-methylenecyclobutyl)carbamate. This molecule is of particular interest due to the presence of a strained cyclobutane ring and an exocyclic double bond, features that can influence reactivity and introduce unique synthetic challenges. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for successfully navigating this transformation.

Mechanism & Rationale: The Chemistry Behind the N-Alkylation

The N-alkylation of a carbamate is fundamentally an S(_N)2 (bimolecular nucleophilic substitution) reaction, analogous to the well-known Williamson ether synthesis.[1][2][3] The reaction proceeds through two key steps:

-

Deprotonation: The N-H proton of the carbamate is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.[4] A suitable base is used to remove this proton, generating a nucleophilic carbamate anion.

-

Nucleophilic Attack: The newly formed carbamate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate). This concerted, single-step displacement of a leaving group results in the formation of the N-alkylated product.[1][3]

The choice of base is critical for the success of the reaction. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without competing with the carbamate anion in the subsequent alkylation step. Common choices include sodium hydride (NaH) and cesium carbonate (Cs(_2)CO(_3)).[4][5][6] Cesium carbonate, in particular, is often favored for its high solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the carbamate anion.[5]

The presence of the 3-methylenecyclobutyl group introduces an element of steric hindrance and potential for side reactions involving the strained ring or the double bond.[7] Therefore, careful optimization of reaction conditions is paramount to achieve high yields and selectivity.

Diagram 1: Reaction Mechanism

Caption: Generalized S(_N)2 Mechanism for Carbamate N-Alkylation.

Experimental Protocols: A Step-by-Step Guide

Two primary protocols are presented, utilizing either sodium hydride or cesium carbonate as the base. The choice between these methods will depend on the specific alkylating agent, the scale of the reaction, and available laboratory resources.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This protocol is a classic and highly effective method for the N-alkylation of carbamates.[6] Sodium hydride is a strong, non-nucleophilic base that ensures rapid and complete deprotonation.

Materials:

-

Benzyl (3-methylenecyclobutyl)carbamate

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkylating agent (e.g., alkyl halide or tosylate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add Benzyl (3-methylenecyclobutyl)carbamate (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF or THF (to a concentration of 0.1-0.5 M). Stir the mixture at room temperature until the carbamate is fully dissolved.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to allow for complete deprotonation.

-

Alkylation: Add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.

-

Workup: Dilute the mixture with water and extract the product with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated benzyl (3-methylenecyclobutyl)carbamate.

Protocol 2: N-Alkylation using Cesium Carbonate (Cs(_2)CO(_3)) and Tetrabutylammonium Iodide (TBAI)

This protocol offers a milder alternative to using sodium hydride and is particularly effective for a wide range of alkylating agents.[5][8] The addition of TBAI as a phase-transfer catalyst can significantly enhance the reaction rate.[5]

Materials:

-

Benzyl (3-methylenecyclobutyl)carbamate

-

Cesium carbonate (Cs(_2)CO(_3))

-

Tetrabutylammonium iodide (TBAI)

-

Alkylating agent (e.g., alkyl halide or tosylate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH(_3)CN)

-

Water

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Benzyl (3-methylenecyclobutyl)carbamate (1.0 eq.), cesium carbonate (1.5-2.0 eq.), and TBAI (0.1-0.2 eq.).

-

Solvent Addition: Add anhydrous DMF or acetonitrile (to a concentration of 0.1-0.5 M).

-

Alkylation: Add the alkylating agent (1.1-1.5 eq.) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 40-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Diagram 2: Experimental Workflow

Caption: General Experimental Workflow for N-Alkylation.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction parameters that can be used as a starting point for the N-alkylation of Benzyl (3-methylenecyclobutyl)carbamate. Optimization may be required for specific alkylating agents.

| Parameter | Protocol 1 (NaH) | Protocol 2 (Cs(_2)CO(_3)/TBAI) | Rationale |

| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs(_2)CO(_3)) | Strong, non-nucleophilic bases for efficient deprotonation.[4][6] |

| Base Stoichiometry | 1.1 - 1.5 eq. | 1.5 - 2.0 eq. | Ensures complete deprotonation of the carbamate. |

| Catalyst | None | Tetrabutylammonium Iodide (TBAI) | Phase-transfer catalyst to accelerate the reaction.[5] |

| Catalyst Loading | N/A | 0.1 - 0.2 eq. | Catalytic amounts are sufficient to enhance the reaction rate. |

| Solvent | Anhydrous DMF or THF | Anhydrous DMF or CH(_3)CN | Polar aprotic solvents to dissolve reactants and facilitate the S(_N)2 reaction.[4] |

| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C | Milder conditions for NaH protocol; heating may be required for less reactive alkylating agents with Cs(_2)CO(_3). |

| Reaction Time | 2 - 24 hours | 4 - 24 hours | Dependent on the reactivity of the alkylating agent and reaction temperature. |

| Typical Yield | 60 - 95% | 70 - 98% | Highly dependent on the specific alkylating agent and reaction conditions.[5][6] |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | - Incomplete deprotonation- Low reactivity of the alkylating agent- Insufficient temperature | - Use a stronger base or increase the amount of base.- Switch to a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).- Increase the reaction temperature (for Cs(_2)CO(_3) protocol).- Add TBAI as a catalyst.[5] |

| Formation of Side Products | - O-alkylation of the carbamate- Reaction with the methylenecyclobutyl moiety- Dialkylation | - O-alkylation is generally less favored for carbamates but can occur.[9] Using less reactive alkylating agents or lower temperatures may help.- The strained ring and double bond may be susceptible to rearrangement or addition under harsh conditions.[7][10] Use milder conditions and monitor the reaction closely.- Use a slight excess of the alkylating agent (1.1-1.2 eq.) to minimize dialkylation. |

| Difficult Purification | - Unreacted starting material- Similar polarity of product and byproducts | - Ensure the reaction goes to completion by monitoring with TLC/LC-MS.- Optimize the mobile phase for column chromatography to achieve better separation. |

Diagram 3: Troubleshooting Logic

Caption: Troubleshooting Decision Tree for N-Alkylation Reactions.

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere and away from sources of ignition.

-

Alkylating Agents: Many alkylating agents are toxic, corrosive, and potential carcinogens. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The N-alkylation of Benzyl (3-methylenecyclobutyl)carbamate is a readily achievable transformation using standard synthetic methodologies. The protocols provided, utilizing either sodium hydride or cesium carbonate, offer robust and adaptable starting points for this reaction. Careful consideration of the choice of base, solvent, and alkylating agent, along with diligent reaction monitoring, will enable the successful synthesis of a diverse range of N-alkylated products for further investigation in drug discovery and development programs.

References

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate and TBAI: a mild and selective N-alkylation of carbamates. Tetrahedron Letters, 43(49), 8931-8934.

- Miller, A. E., & Bischoff, J. J. (1986).

- BenchChem. (2025). Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)

- Erickson, K. L. (1971). Chemistry of methylenecyclobutane.

- Oae, S., & Furukawa, N. (1973). A convenient method for the preparations of benzyl N-monoalkyl- carbamates and N-benzyloxycarbonylamino acids have been establis. Chemical & Pharmaceutical Bulletin, 21(9), 2034-2038.

- Gomez, L., Gellibert, F., & Wagner, A. (2006).

- Chemistry World. (2023). Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds.

- Fujita, K. I., Asai, C., & Yamaguchi, R. (2006). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron Letters, 47(48), 8593-8596.

- Wikipedia. (2023). Williamson ether synthesis.

- Erickson, K. L., Markstein, J., & Kim, K. (1971). Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry, 36(8), 1024-1029.

- Chemistry Steps. (2022). The Williamson Ether Synthesis.

- Martinez, V. A., & Alvarez, S. E. (2014).

- Organic Chemistry Portal. (2021).

- Abdel-Majid, A. F. (2015). N-Dealkylation of Amines. Current Organic Chemistry, 19(12), 1146-1166.

- BenchChem. (2025).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- White, D. R., & Wolfe, J. P. (2018). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters, 20(15), 4576-4580.

- Tella, R., & Varma, R. S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-28.

- Tella, R., & Varma, R. S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-6.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Hadjiantoniou-Maroulis, C. P., & Maroulis, A. J. (2003). Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reactions. A DFT Study. The Journal of Organic Chemistry, 68(19), 7274-7281.

- Jiang, X., et al. (2022). Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Organic Letters, 24(40), 7357-7361.

- Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.

- Balaraman, K., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9069-9073.

- Liu, W., et al. (2022). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. Journal of the American Chemical Society, 144(43), 19894-19902.

- Siler, D. A., & Micalizio, G. C. (2019). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Journal of the American Chemical Society, 141(42), 16641-16646.

- Keglevich, G., & Kiss, N. Z. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309.

- ACS Green Chemistry Institute. (2026).

- Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- Alvarez-Alvarez, E., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- Gray, B. D., & Jeffs, P. W. (1987). Alkylation and condensation reactions of N,N-dibenzylglycine esters: Synthesis of α-amino acid derivatives.

- Organic Syntheses. (1962). Acrylamide, N-benzyl-.

- ResearchGate. (2011). Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids.

- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.

- ResearchGate. (2015). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

- Cereda, E., et al. (2001).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reaction" by Vladimir Benin [ecommons.udayton.edu]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategies for the Deprotection of the Benzyl Carbamate (Cbz) Group

Executive Summary & Strategic Positioning

The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, valued for its robust stability against basic conditions (orthogonal to Fmoc) and mild acidic environments (orthogonal to Boc).[1] However, its removal requires specific energetic conditions—either catalytic rupture of the benzylic C-O bond or strong acidolytic fragmentation.

This guide moves beyond basic textbook definitions to provide field-tested protocols. We address the common failure modes: catalyst poisoning in sulfur-containing substrates, safety hazards of hydrogen gas on scale, and the chemoselectivity required when multiple protecting groups are present.

Orthogonality Profile

-

Stable to: Bases (Piperidine, NaOH), Mild Acids (TFA, dilute HCl), Nucleophiles, Oxidizing agents.

-

Labile to: Hydrogenolysis (

/Pd), Dissolving Metal Reduction (Na/NH

Strategic Selection Guide

Before selecting a protocol, analyze your substrate using the decision matrix below.

Figure 1: Decision matrix for selecting the optimal Cbz deprotection strategy based on substrate functionality.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Mechanism: The reaction proceeds via adsorption of the benzyl ring onto the Palladium surface, followed by oxidative addition of hydrogen and cleavage of the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates.[2]

Figure 2: Simplified mechanistic flow of Pd-catalyzed hydrogenolysis.

Protocol 1: Standard H Balloon Hydrogenolysis

Best for: Standard substrates without sulfur or reducible olefins.

Reagents:

-

Substrate (1.0 equiv)

-

10% Pd/C (10 wt% loading relative to substrate mass; e.g., 100 mg catalyst for 1 g substrate). Note: Wet support (50% H

O) is safer. -

Solvent: MeOH or EtOH (0.1 M concentration).

-

Additives: 1.0 equiv HCl (optional, prevents catalyst poisoning by amines).

Procedure:

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.[3]

-

Dissolution: Dissolve the substrate in MeOH. If solubility is poor, use EtOAc/MeOH (1:1) or add a small amount of AcOH.

-

Inerting: Flush the flask with Nitrogen (

) or Argon. -

Catalyst Addition: Carefully add Pd/C under an inert stream.[3] Pro-tip: Wet the catalyst with a few drops of water or toluene immediately if using dry catalyst.

-

Hydrogenation: Evacuate the flask (vacuum) and backfill with

(balloon). Repeat 3 times. -

Reaction: Stir vigorously at RT for 2–12 hours.

-

Workup: Filter through a Celite pad (do not let the pad dry out completely to avoid fire). Rinse with MeOH.[2][4] Concentrate filtrate.[2][3][4]

Troubleshooting:

-

Stalled Reaction: Add fresh catalyst. If the amine product binds to Pd, run the reaction in acidic MeOH (HCl or AcOH).

-

Safety: Use "Transfer Hydrogenation" (Method B) for scales >10g to avoid large H

volumes.

Method B: Catalytic Transfer Hydrogenation (CTH)[5]

Why use this? It eliminates the need for hydrogen gas cylinders and balloons, reducing fire hazards. It is often faster and more selective than H

Protocol 2: Ammonium Formate Method

Best for: Rapid deprotection, scale-up, and labs lacking high-pressure infrastructure.

Reagents:

-

Substrate (1.0 equiv)

-

10% Pd/C (10 wt% loading)

-

Ammonium Formate (HCOONH

) (3.0 – 5.0 equiv) -

Solvent: MeOH (reflux required)

Procedure:

-

Add Pd/C under

. -

Add Ammonium Formate in one portion.

-

Reflux: Heat the mixture to reflux (approx. 65°C). Note: Gas evolution (

, -

Monitoring: Reaction is typically complete in 30–60 mins.

-

Workup: Filter hot through Celite (ammonium formate may precipitate if cooled too much). Concentrate.

Mechanistic Insight: Ammonium formate decomposes into

Method C: Acidolytic Cleavage (Non-Reductive)

Why use this? Essential when the molecule contains alkenes, alkynes, or sulfur atoms that would poison Pd catalysts.

Protocol 3: HBr in Acetic Acid

Best for: Robust substrates; substrates with reducible groups (e.g., Cbz-protected alkene).

Reagents:

-

33% HBr in Glacial Acetic Acid (commercial reagent).

-

Scavenger (Optional but recommended): Thioanisole (2-5 equiv) if electron-rich aromatic rings are present (prevents benzyl cation re-attachment).

Procedure:

-

Setup: Use a fume hood (HBr fumes are corrosive).

-

Addition: Dissolve substrate in minimal neat AcOH or DCM. Add 33% HBr/AcOH (5–10 equiv).

-

Reaction: Stir at RT for 30–60 mins.

-

Precipitation (The "Crash" Method): Pour the reaction mixture slowly into a large excess of cold Diethyl Ether (

). The amine hydrobromide salt usually precipitates. -

Filtration: Filter the solid salt and wash with cold ether.

Protocol 4: The "Modern Mild" Approach (AlCl / HFIP)

Best for: Acid-sensitive substrates where HBr is too harsh.

Reagents:

Procedure:

-

Dissolve substrate in HFIP.[4]

-

Add AlCl

at RT.[2][4] -

Stir for 2–16 hours.

-

Quench: Dilute with DCM, quench with Rochelle's salt or dilute HCl.

-

Mechanism: HFIP enhances the Lewis acidity of AlCl

via hydrogen bonding, facilitating a mild cleavage of the carbamate.

Comparison of Methods

| Feature | Method A: Hydrogenolysis | Method B: Transfer Hydrogenation | Method C: HBr / AcOH | Method D: AlCl |

| Reagents | HBr, AcOH | AlCl | ||

| Selectivity | Cleaves Cbz, Bn ethers, | Similar to Method A. | Cleaves Cbz, Boc, tBu.[8] Leaves Fmoc. | Selective for Cbz over Boc/Fmoc. |

| Sulfur Tolerance | Poor (Poisons Catalyst) | Poor | Excellent | Excellent |

| Alkene Tolerance | Poor (Reduces C=C) | Moderate (Can control time) | Excellent | Excellent |

| Safety | Fire hazard ( | Low Hazard | Corrosive / Fumes | Moderate |

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 . (The definitive source for stability charts).

-

Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. dtsch. Chem. Ges. A/B1932 , 65, 1192–1201. (Original description of the Cbz group).

-

Vinayagam, V. et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org.[6] Chem.2024 , 89, 5665–5674.[6][7] (Protocol for AlCl3/HFIP).[2][4][6] [6]

-

Anwer, M. K.; Spatola, A. F. Applications of ammonium formate-catalytic transfer hydrogenation. Synthesis1980 , 11, 929–932. (Seminal paper on Transfer Hydrogenation).

-

Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis. Springer-Verlag, 1984 . (Source for HBr/AcOH protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for the Catalytic Hydrogenation-Mediated Removal of the Carboxybenzyl (Cbz) Protecting Group

Introduction: The Enduring Significance of the Cbz Group in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) group, a foundational amine protecting group introduced by Max Bergmann and Leonidas Zervas in the 1930s, remains a cornerstone in the art of organic synthesis, particularly in the intricate field of peptide chemistry and the development of complex pharmaceutical agents.[1] Its prevalence stems from its remarkable stability across a wide spectrum of reaction conditions, coupled with its facile and clean removal via catalytic hydrogenation. This process liberates the desired amine, with toluene and carbon dioxide as the only byproducts, significantly streamlining purification protocols.[2][3]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of Cbz group removal through catalytic hydrogenation. The protocols detailed herein are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower the user to troubleshoot and adapt these methods to their specific synthetic challenges.

The Underpinning Chemistry: A Mechanistic Insight into Cbz Deprotection

The removal of the Cbz group via catalytic hydrogenation is a fundamentally reductive cleavage of the benzylic C-O bond. The process, facilitated by a palladium catalyst, unfolds in a two-step sequence:

-

Hydrogenolysis: The palladium catalyst, typically palladium on activated carbon (Pd/C), adsorbs both hydrogen gas (or a hydrogen donor) and the Cbz-protected substrate onto its surface. This proximity facilitates the hydrogenolysis of the relatively weak benzyl-oxygen bond, yielding toluene and a transient carbamic acid intermediate.[1][2]

-

Spontaneous Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes spontaneous decarboxylation to furnish the free amine and carbon dioxide gas.[1][2]

This clean decomposition is a significant advantage of the Cbz group, as the gaseous nature of CO₂ and the relatively non-polar nature of toluene simplify product isolation.

Visualizing the Deprotection Pathway

Caption: Mechanism of Cbz deprotection by catalytic hydrogenation.

Comparative Overview of Catalytic Systems

The success of a Cbz deprotection is critically dependent on the judicious selection of the catalyst, hydrogen source, and solvent. The following table provides a comparative summary of common catalytic systems.

| Catalyst | Hydrogen Source | Typical Solvents | Key Advantages | Considerations |

| 10% Pd/C | H₂ gas (balloon or pressure vessel) | MeOH, EtOH, EtOAc, THF, AcOH | Widely applicable, high activity, cost-effective. | Pyrophoric when dry, potential for over-reduction of other functional groups.[4][5] |

| 10% Pd/C | Ammonium formate, Formic acid | MeOH, EtOH | Avoids the need for H₂ gas, rapid reactions, often milder.[6] | Requires stoichiometric amounts of the hydrogen donor, potential for side reactions. |

| Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | MeOH, EtOH, EtOAc | More active than Pd/C, effective for stubborn deprotections.[7] | More expensive than Pd/C. |

| SiliaCatPd(0) | Transfer hydrogenation | Various | Non-pyrophoric, low metal leaching, suitable for microwave-assisted reactions.[8] | May have different activity profiles compared to traditional catalysts. |

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol represents the most conventional and widely employed method for Cbz deprotection.

Materials:

-

Cbz-protected substrate

-

10% Palladium on Carbon (Pd/C) (typically 5-10% w/w)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a suitable membrane filter

Experimental Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 8. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification Strategies for Benzyl (3-methylenecyclobutyl)carbamate

Abstract

This guide details the purification protocols for Benzyl (3-methylenecyclobutyl)carbamate , a critical strained-ring intermediate used in the synthesis of JAK inhibitors and NK3 modulators. Due to the thermodynamic tension of the methylenecyclobutane ring and the physicochemical properties of the carboxybenzyl (Cbz) protecting group, this compound requires specific handling to avoid isomerization to 1-methylcyclobutene and to ensure the complete removal of stubborn impurities like benzyl alcohol. This document provides a self-validating workflow combining flash chromatography and crystallization techniques.

Chemical Context & Stability Profile

The Molecule[1][2]

-

Functional Groups:

-

Cbz (Z) Group: Lipophilic, UV-active chromophore (detectable at 254 nm). Stable to basic and mild acidic conditions; sensitive to hydrogenolysis.

-

Methylenecyclobutane: A strained four-membered ring with an exocyclic double bond.

-

-

Key Impurities:

-

Benzyl Alcohol (BnOH): A ubiquitous byproduct of Cbz protection (from Cbz-Cl hydrolysis) or degradation. High boiling point (~205°C) makes removal by rotary evaporation difficult.

-

Dibenzyl Carbonate: A side product from Cbz-Cl dimerization.

-

Isomerization Products: Under strong acidic catalysis or high thermal stress, the exocyclic double bond can isomerize to the thermodynamically more stable endocyclic position (1-methylcyclobutene derivative).

-

Stability Warning (Critical)

CAUTION: While methylenecyclobutane is kinetically stable, avoid strong Brønsted acids (e.g., conc. HCl, H₂SO₄) and radical initiators during processing. Acidic conditions can catalyze ring-opening or isomerization to the endocyclic alkene. Maintain process temperatures below 50°C to prevent thermal rearrangement or polymerization.

Pre-Purification Assessment

Before initiating purification, perform a Thin Layer Chromatography (TLC) analysis to define the separation landscape.

TLC Method:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v).

-

Visualization: UV (254 nm) and KMnO₄ stain (alkene detection).

Target Rf Profile:

| Compound | Approx. Rf (20% EtOAc/Hex) | Detection Characteristics |

|---|---|---|

| Target Carbamate | 0.35 – 0.45 | UV active, stains yellow/brown with KMnO₄ |

| Dibenzyl Carbonate | ~0.60 | UV active, weak stain |

| Benzyl Alcohol | ~0.25 – 0.30 | UV active, trails heavily |

| Polar Impurities (Salts) | 0.00 (Baseline) | No movement |

Protocol A: Flash Column Chromatography (Primary Method)

This is the gold standard for <10 g scale purification, ensuring separation from the trailing benzyl alcohol.

Materials

-

Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å).

-

Solvents: HPLC-grade Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

-

Loading: DCM (Dichloromethane) for liquid loading or Celite for solid loading (recommended).

Step-by-Step Procedure

-

Sample Preparation: Dissolve the crude residue in a minimum amount of DCM. Add Celite (1:2 w/w ratio of crude to Celite) and concentrate to dryness on a rotary evaporator to obtain a free-flowing powder. Solid loading prevents band broadening caused by DCM.

-

Column Packing: Pack a silica column with a 20:1 ratio of silica to crude mass.

-

Elution Gradient:

-

0–5 min: 100% Hexanes (Flush non-polar impurities).

-

5–15 min: 0% → 10% EtOAc in Hexanes.

-

15–40 min: 10% → 30% EtOAc in Hexanes (Product typically elutes here).

-

40–50 min: 30% → 50% EtOAc (Flush Benzyl Alcohol).

-

-

Fraction Collection: Collect fractions in test tubes. Spot every 3rd tube on TLC.

-

Pooling: Combine fractions containing the pure spot (Rf ~0.4).

-

Concentration: Evaporate solvent under reduced pressure at 35°C . Do not overheat.

Troubleshooting: Removing Benzyl Alcohol

If Benzyl Alcohol co-elutes, it often "trails" into the product band.

-

The "Water Wash" Trick: Before chromatography, dissolve the crude organic layer in EtOAc and wash 3x with water. Benzyl alcohol has slight water solubility, whereas the Cbz-carbamate is highly lipophilic. This significantly reduces the BnOH load.

Protocol B: Recrystallization (Polishing/Scale-Up)

For scales >10 g, or to upgrade 95% pure material to >99%, recrystallization is superior.

Solvent System

-

Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).

-

Solvent B (Anti-Solvent): Heptane or Hexanes.

Procedure

-

Dissolution: Place the crude solid in a flask. Add minimal EtOAc and warm gently to 40–45°C until fully dissolved.

-

Precipitation: Slowly add Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

-

Clarification: Add a few drops of EtOAc to clear the solution again.

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1 hour), then place in a fridge (4°C) for 4 hours.

-

Filtration: Filter the white crystalline solid using a Büchner funnel.

-

Wash: Wash the cake with cold (0°C) 1:4 EtOAc:Heptane.

-

Drying: Dry under high vacuum at room temperature for 12 hours.

Process Workflow Diagram

The following diagram illustrates the decision logic for purifying the target carbamate, emphasizing the protection of the strained ring system.

Figure 1: Decision matrix for the isolation of Benzyl (3-methylenecyclobutyl)carbamate.

Quality Control & Validation

Verify the identity and purity using the following markers.

H-NMR Validation (CDCl₃, 400 MHz)

Look for these diagnostic signals to confirm the structure and absence of isomerization:

-

Exocyclic Alkene: Two singlets or a multiplet around δ 4.80 – 4.90 ppm (2H). Disappearance of these signals suggests isomerization.

-

Benzylic Protons: Singlet at δ 5.10 ppm (2H).

-

Carbamate NH: Broad singlet around δ 5.0 – 5.5 ppm (exchangeable).

-

Cyclobutane Ring: Multiplets between δ 2.5 – 3.0 ppm .

Common Failure Modes

-

Presence of Singlet at ~1.6 ppm: Indicates isomerization to the 1-methylcyclobutene derivative (methyl group on double bond).

-

Multiplet at ~7.35 ppm (excess integration): Indicates residual Benzyl Alcohol or solvent.

References

-

Cbz Protection & Deprotection Mechanisms

-

Stability of Methylenecyclobutane Derivatives

-

General Purification of Cbz-Amines

-

Synthesis of Related Cyclobutyl Carbamates

-

Google Patents. "WO2024220539A1 - Nk3 modulators and uses thereof."[1] (Describes synthesis of benzyl (3-methylenecyclobutyl)carbamate precursors).

-

Sources

- 1. WO2024220539A1 - Nk3 modulators and uses thereof - Google Patents [patents.google.com]

- 2. (3-METHYLENECYCLOBUTYL)-CARBAMIC ACID PHENYLMETHYL ESTER | 130368-98-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. jjeci.net [jjeci.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Benzyl (3-methylenecyclobutyl)carbamate Storage & Stability

Status: Operational Ticket ID: STAB-METH-CBZ-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Dual-Threat" Molecule

Benzyl (3-methylenecyclobutyl)carbamate presents a unique storage challenge due to two competing instability vectors: the ring strain of the cyclobutane moiety (~26 kcal/mol) and the reactivity of the exocyclic methylene group . While the Benzyl carbamate (Cbz) protecting group is robust, the underlying carbon skeleton is thermodynamically prone to both isomerization (migration of the double bond) and polymerization (radical or acid-catalyzed).

This guide replaces generic "store at 4°C" advice with a mechanistic preservation strategy designed to arrest these specific degradation pathways.

Part 1: Critical Storage Parameters (The "Golden Rules")

Thermal Management: The Kinetic Brake

-

Standard: Store at -20°C ± 5°C .

-

The Science: The exocyclic double bond (methylenecyclobutane) is thermodynamically less stable than its endocyclic isomer (1-methylcyclobutene) by approximately 1–4 kcal/mol.[1] At room temperature, even trace acidity can catalyze this isomerization. Deep freezing kinetically traps the molecule in the desired exocyclic state.

-

Protocol:

-

Long-term (>1 month): -20°C or -80°C.

-

Active Use: 2–8°C is acceptable for <1 week.

-

Avoid: Repeated freeze-thaw cycles, which promote moisture condensation and hydrolysis.

-

Atmospheric Control: Oxygen & Moisture Exclusion

-

Standard: Store under Argon (preferred) or Nitrogen.

-

The Science:

-

Oxidation: The electron-rich exocyclic alkene is susceptible to epoxidation by atmospheric oxygen.

-

Radical Polymerization: Oxygen can form peroxides that initiate radical polymerization of the alkene, leading to insoluble gums.

-

Hydrolysis: While Cbz is stable, moisture can hydrolyze the carbamate over time, especially if trace acid is present.

-

-

Protocol: Backfill headspace with Argon after every use. Argon is heavier than air and provides a superior "blanket" compared to Nitrogen.

Chemical Environment: Acid Avoidance

-

Standard: Strictly Neutral/Basic Glassware.

-